molecular formula C11H12F2O B2539624 4-(tert-Butyl)-2,5-difluorobenzaldehyde CAS No. 368868-29-5

4-(tert-Butyl)-2,5-difluorobenzaldehyde

Cat. No.: B2539624
CAS No.: 368868-29-5
M. Wt: 198.213
InChI Key: JWXJGTCZEKLFAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-Butyl)-2,5-difluorobenzaldehyde is an organic compound characterized by the presence of a tert-butyl group and two fluorine atoms attached to a benzaldehyde core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-2,5-difluorobenzaldehyde typically involves the introduction of the tert-butyl group and fluorine atoms onto a benzaldehyde framework. One common method involves the Friedel-Crafts alkylation of 2,5-difluorobenzaldehyde with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to higher selectivity and reduced by-product formation .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol at elevated temperatures.

Major Products Formed

    Oxidation: 4-(tert-Butyl)-2,5-difluorobenzoic acid.

    Reduction: 4-(tert-Butyl)-2,5-difluorobenzyl alcohol.

    Substitution: 4-(tert-Butyl)-2,5-dimethoxybenzaldehyde (when using sodium methoxide).

Scientific Research Applications

4-(tert-Butyl)-2,5-difluorobenzaldehyde finds applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-2,5-difluorobenzaldehyde involves its interaction with various molecular targets. The presence of the fluorine atoms enhances its lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(tert-Butyl)-2,5-difluorobenzaldehyde is unique due to the combination of the tert-butyl group and two fluorine atoms on the benzaldehyde core. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

4-tert-butyl-2,5-difluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O/c1-11(2,3)8-5-9(12)7(6-14)4-10(8)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXJGTCZEKLFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C(=C1)F)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.